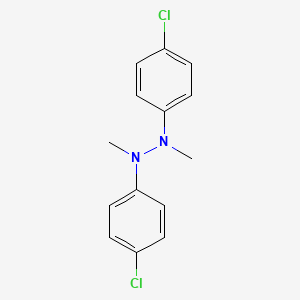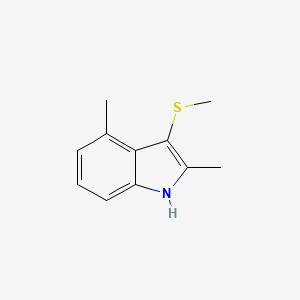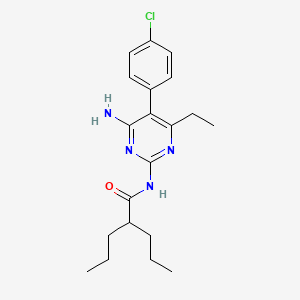
Pentanamide, N-(4-amino-5-(4-chlorophenyl)-6-ethyl-2-pyrimidinyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(4-amino-5-(4-chlorophenyl)-6-ethyl-2-pyrimidinyl)-2-propyl- is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(4-amino-5-(4-chlorophenyl)-6-ethyl-2-pyrimidinyl)-2-propyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino, chlorophenyl, ethyl, and propyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-(4-amino-5-(4-chlorophenyl)-6-ethyl-2-pyrimidinyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as methyl iodide are used under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Pentanamide, N-(4-amino-5-(4-chlorophenyl)-6-ethyl-2-pyrimidinyl)-2-propyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Pentanamide, N-(4-amino-5-(4-chlorophenyl)-6-ethyl-2-pyrimidinyl)-2-propyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used as CDK2 inhibitors in cancer treatment.
Uniqueness
Pentanamide, N-(4-amino-5-(4-chlorophenyl)-6-ethyl-2-pyrimidinyl)-2-propyl- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
51660-37-8 |
|---|---|
Molecular Formula |
C20H27ClN4O |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-2-propylpentanamide |
InChI |
InChI=1S/C20H27ClN4O/c1-4-7-14(8-5-2)19(26)25-20-23-16(6-3)17(18(22)24-20)13-9-11-15(21)12-10-13/h9-12,14H,4-8H2,1-3H3,(H3,22,23,24,25,26) |
InChI Key |
GCLIEWSEPWRKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC(=C(C(=N1)N)C2=CC=C(C=C2)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


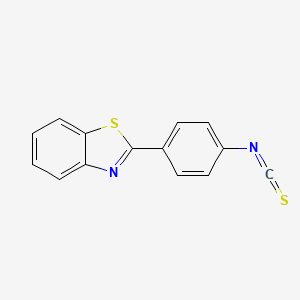
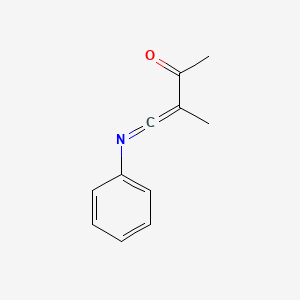
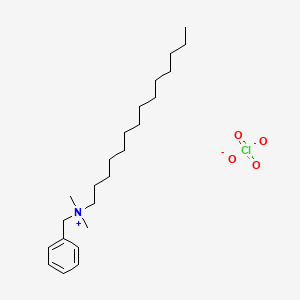

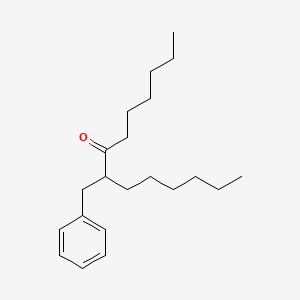
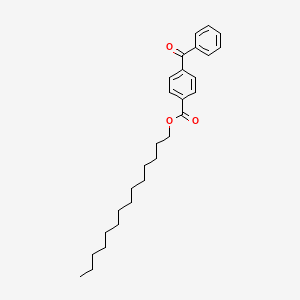
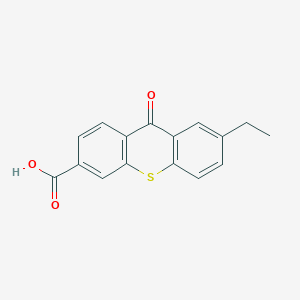
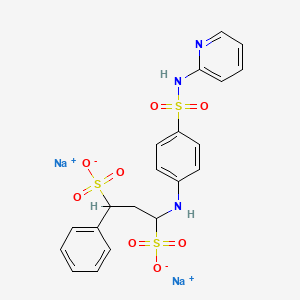
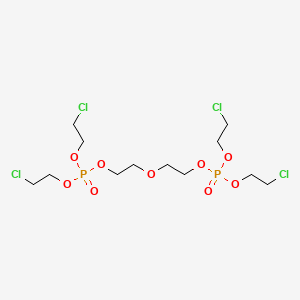

![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
